"4-(2-Methyl-1H-imidazol-1-YL)-2-butanone" synthesis pathway
"4-(2-Methyl-1H-imidazol-1-YL)-2-butanone" synthesis pathway
An In-depth Technical Guide to the Synthesis of 4-(2-Methyl-1H-imidazol-1-YL)-2-butanone
Introduction
4-(2-Methyl-1H-imidazol-1-YL)-2-butanone is a heterocyclic ketone that serves as a versatile intermediate in organic synthesis. Its structure, incorporating both a nucleophilic imidazole ring and a reactive ketone functional group, makes it a valuable building block for the development of more complex molecules, particularly in the realm of medicinal chemistry. Imidazole-based compounds are of significant interest in pharmaceutical research due to their wide range of biological activities. This guide provides a detailed exploration of the primary synthesis pathways for this target compound, offering insights into the reaction mechanisms, experimental protocols, and analytical characterization for researchers and drug development professionals.
The core structure consists of a 2-methylimidazole ring N-alkylated with a butan-2-one chain at the 1-position.
| Property | Value |
| IUPAC Name | 4-(2-methyl-1H-imidazol-1-yl)-2-butanone |
| CAS Number | 120216-60-6[1] |
| Molecular Formula | C₈H₁₂N₂O |
| Molecular Weight | 152.19 g/mol |
| InChI Key | MRJRDSXSZGRGPA-UHFFFAOYSA-N[2] |
Part 1: Retrosynthetic Analysis and Key Synthesis Pathways
The synthesis of 4-(2-Methyl-1H-imidazol-1-YL)-2-butanone can be approached through two primary and highly effective strategies. The choice between these pathways depends on reagent availability, scalability, and desired reaction conditions.
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Pathway A: N-Alkylation via Nucleophilic Substitution. This is a classic and direct approach where the nitrogen atom of the 2-methylimidazole ring acts as a nucleophile, displacing a leaving group on a four-carbon ketone-containing electrophile.
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Pathway B: Aza-Michael Addition. This pathway involves the conjugate addition of 2-methylimidazole to an α,β-unsaturated ketone. This method is highly atom-economical and often proceeds under mild conditions.
Below is a graphical representation of the two primary synthetic disconnections.
Caption: Retrosynthetic analysis of the target molecule.
Part 2: Detailed Exploration of Synthesis Pathways
Pathway A: N-Alkylation of 2-Methylimidazole
This pathway relies on the reaction between 2-methylimidazole and a suitable electrophile like 4-chloro-2-butanone or 4-bromo-2-butanone. The imidazole nitrogen, being nucleophilic, attacks the carbon atom bearing the halogen, leading to the formation of the desired C-N bond.
Mechanism and Rationale: The reaction is a standard SN2 (bimolecular nucleophilic substitution). The N-1 atom of 2-methylimidazole is nucleophilic and readily attacks the electrophilic CH₂ group adjacent to the halogen. To facilitate this reaction and prevent the formation of an imidazolium salt, a base is typically employed. The base deprotonates the N-H of the imidazole, significantly increasing its nucleophilicity.
Caption: General workflow for the N-alkylation synthesis.
Experimental Considerations:
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Choice of Halide: 4-bromo-2-butanone is more reactive than 4-chloro-2-butanone, allowing for milder reaction conditions, but is often more expensive and less stable.
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Base: Anhydrous potassium carbonate (K₂CO₃) is a common, inexpensive, and effective base that can be easily filtered off after the reaction. Stronger bases like sodium hydride (NaH) can also be used but require strictly anhydrous conditions. Triethylamine is another suitable option.[3]
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Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile are ideal as they effectively dissolve the reagents and facilitate SN2 reactions.
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Temperature: The reaction can often be performed at room temperature, but gentle heating (e.g., 45-75°C) can significantly increase the reaction rate.[4]
Pathway B: Aza-Michael Addition to Methyl Vinyl Ketone (MVK)
This elegant approach involves the 1,4-conjugate addition of 2-methylimidazole to methyl vinyl ketone (MVK). It is a highly efficient method for forming the crucial C-N bond.
Mechanism and Rationale: The aza-Michael addition is a conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound.[5] The N-1 of 2-methylimidazole attacks the electron-deficient β-carbon of MVK. This generates an enolate intermediate, which is then protonated (typically by the N-H of another imidazole molecule or during workup) to yield the final product. This reaction can sometimes be catalyzed by a mild base, though many N-heterocycles are sufficiently nucleophilic to react without one.[5]
Caption: General workflow for the aza-Michael addition.
Experimental Considerations:
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Reagent Quality: Methyl vinyl ketone is a volatile, toxic, and lachrymatory substance that can polymerize, especially in the presence of light or impurities.[6][7] It should be freshly distilled or used from a recently opened bottle containing an inhibitor.
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Stoichiometry: A slight excess of one reagent can be used to ensure the complete consumption of the other, simplifying purification.
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Catalysis: While often unnecessary, catalysts like N-methylimidazole or DBU can be employed in small amounts (e.g., 0.05 equivalents) to accelerate the reaction, particularly if the nucleophile is weak.[5]
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Temperature: The reaction is often exothermic and may require initial cooling. It typically proceeds smoothly at room temperature or with gentle heating to ensure completion.
Part 3: Recommended Experimental Protocol (Pathway B)
The aza-Michael addition is recommended for its high atom economy and generally mild conditions.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Molar Eq. | Amount |
| 2-Methylimidazole | C₄H₆N₂ | 82.10 | 1.0 | (Specify mass) |
| Methyl Vinyl Ketone | C₄H₆O | 70.09 | 1.05 | (Specify vol/mass) |
| Methanol (Solvent) | CH₄O | 32.04 | - | (Specify volume) |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | For extraction |
| Brine | NaCl(aq) | - | - | For washing |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | For drying |
Step-by-Step Procedure
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Setup: To a round-bottomed flask equipped with a magnetic stir bar, add 2-methylimidazole (1.0 eq) and methanol (approx. 5-10 mL per gram of imidazole). Stir until the solid is fully dissolved.
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Reagent Addition: Cool the flask in an ice-water bath. Add methyl vinyl ketone (1.05 eq) dropwise to the stirred solution over 10-15 minutes, ensuring the internal temperature does not rise significantly.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material (2-methylimidazole) is consumed.
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Work-up: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
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Extraction: Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with water and then brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
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Purification: Purify the crude oil by column chromatography on silica gel or by vacuum distillation to obtain the pure 4-(2-Methyl-1H-imidazol-1-YL)-2-butanone.
Part 4: Analytical Characterization
The final product should be characterized to confirm its identity and purity.
Predicted Spectroscopic Data
| Analysis | Predicted Data |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.00 (d, 1H, imidazole C4-H), ~6.85 (d, 1H, imidazole C5-H), ~4.20 (t, 2H, N-CH₂), ~3.00 (t, 2H, CH₂-C=O), ~2.35 (s, 3H, imidazole C2-CH₃), ~2.15 (s, 3H, acetyl CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~207.0 (C=O), ~145.0 (imidazole C2), ~127.0 (imidazole C4), ~120.0 (imidazole C5), ~44.0 (N-CH₂), ~43.0 (CH₂-C=O), ~30.0 (acetyl CH₃), ~13.0 (imidazole C2-CH₃) |
| IR Spectroscopy | ~2950-3150 cm⁻¹ (C-H stretch), ~1715 cm⁻¹ (strong, C=O stretch), ~1500-1600 cm⁻¹ (C=N, C=C stretch) |
| Mass Spectrometry (EI) | Expected molecular ion (M⁺) at m/z = 152.10. |
Note: NMR chemical shifts are estimates and can vary based on solvent and concentration.
Part 5: Safety and Handling
All procedures should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
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2-Methylimidazole: May cause skin and eye irritation. Avoid inhalation of dust.
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Methyl Vinyl Ketone (MVK): Highly flammable liquid and vapor.[8] Toxic if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation. It is a lachrymator (tear-producing). Handle with extreme care in a fume hood.[6]
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Solvents: Methanol and ethyl acetate are flammable. Avoid open flames and sources of ignition.
References
- Miyachi, H., Kiyota, H., Uchiki, H., & Segawa, M. (1999). Bioorganic and Medicinal Chemistry, 7(6), 1151-1161.
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Morimoto, A., et al. (n.d.). Methyl vinyl ketone and its analogs covalently modify PI3K and alter physiological functions by inhibiting PI3K signaling. PubMed Central. Available at: [Link]
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Liu, B. K., Wu, Q., Qian, X. Q., Lv, D. S., & Lin, X. F. (2007). N-Methylimidazole as a Promising Catalyst for the Aza-Michael Addition Reaction of N-Heterocycles. Synthesis, 2007(17), 2653-2659. Available at: [Link]
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Wikipedia. (n.d.). Butanone. Available at: [Link]
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ResearchGate. (2016). Imidazole alkylation by chlorobutane? Available at: [Link]
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Organic Syntheses. (n.d.). (r)-(−)-10-methyl-1(9)-octal-2-one. Available at: [Link]
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ResearchGate. (n.d.). Reaction of aromatic amines with methyl vinyl ketone in the presence of... Available at: [Link]
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